molecular formula C6H3F4NO2S B13079264 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid

2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B13079264
M. Wt: 229.15 g/mol
InChI Key: FNYACXBFDHFJHB-UHFFFAOYSA-N
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Description

2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid is a fluorinated organic compound that features a thiazole ring substituted with a trifluoromethyl group and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid typically involves the introduction of fluorine atoms and the formation of the thiazole ring. One common method involves the reaction of 2-(trifluoromethyl)thiazole with fluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Amide Formation: Reaction with amines to form amides.

    Decarboxylation: Removal of the CO2 group under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include alcohols, amines, and bases. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include esters, amides, and decarboxylated derivatives, which can be further utilized in various applications.

Scientific Research Applications

2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anti-inflammatory, and anticancer compounds.

    Agrochemicals: The compound is used in the development of herbicides and insecticides due to its bioactive properties.

    Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The thiazole ring may contribute to the compound’s binding affinity to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-2-(trifluoromethoxy)acetic acid: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.

    2-(Trifluoromethyl)phenylacetic acid: Contains a phenyl ring instead of a thiazole ring.

    Fluorinated Pyrroles: Compounds with fluorine atoms and trifluoromethyl groups on a pyrrole ring.

Uniqueness

2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid is unique due to its combination of a thiazole ring and a fluoroacetic acid moiety, which imparts distinct chemical and biological properties. The presence of both fluorine and sulfur atoms in the structure enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C6H3F4NO2S

Molecular Weight

229.15 g/mol

IUPAC Name

2-fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C6H3F4NO2S/c7-3(4(12)13)2-1-11-5(14-2)6(8,9)10/h1,3H,(H,12,13)

InChI Key

FNYACXBFDHFJHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)C(C(=O)O)F

Origin of Product

United States

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